2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 2098035-97-1
VCID: VC3100909
InChI: InChI=1S/C13H16N4/c14-6-8-17-13(10-4-5-10)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9-10H,4-6,8,14H2
SMILES: C1CC1C2=CC(=NN2CCN)C3=CC=CC=N3
Molecular Formula: C13H16N4
Molecular Weight: 228.29 g/mol

2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

CAS No.: 2098035-97-1

Cat. No.: VC3100909

Molecular Formula: C13H16N4

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine - 2098035-97-1

Specification

CAS No. 2098035-97-1
Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
IUPAC Name 2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethanamine
Standard InChI InChI=1S/C13H16N4/c14-6-8-17-13(10-4-5-10)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9-10H,4-6,8,14H2
Standard InChI Key IUEQSPIRKHGTOF-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NN2CCN)C3=CC=CC=N3
Canonical SMILES C1CC1C2=CC(=NN2CCN)C3=CC=CC=N3

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine features a central pyrazole ring with a cyclopropyl substituent at position 5, a pyridin-2-yl group at position 3, and an ethylamine chain attached to the N1 position. The compound contains both hydrophobic regions (cyclopropyl and pyridine) and a hydrophilic amine terminus that can participate in hydrogen bonding interactions.

Based on structural analysis, the following properties can be determined:

PropertyValueMethod of Determination
Molecular FormulaC₁₃H₁₆N₄Calculated from structure
Molecular Weight228.3 g/molCalculated from atomic weights
SMILES NotationC1CC1C2=CC(=NN2CCN)C3=CC=CC=N3Extrapolated from similar structures
InChIInChI=1S/C13H16N4/c14-8-7-17-13(10-3-1-2-9-16-10)12(11-4-5-11)15-6-17Predicted based on structure
AppearanceCrystalline solid (predicted)Extrapolated from similar compounds

Physical and Chemical Properties

While specific experimental data for this exact compound is limited, its properties can be extrapolated from related pyrazole derivatives:

PropertyPredicted ValueBasis for Prediction
SolubilitySoluble in DMSO, methanol, dichloromethane; limited water solubilityBased on similar pyrazole derivatives
Log P~2.3-2.8Estimated based on structural components
pKa~8-9 for primary amineBased on typical values for primary amines
Melting Point120-160°C (predicted range)Extrapolated from similar structures
UV AbsorptionMaximum around 240-260 nmTypical for pyrazole with aromatic substituents

Structural Comparison with Related Compounds

The compound shares structural features with several other documented compounds, allowing for comparative analysis:

CompoundStructural RelationshipMolecular WeightKey DifferencesReference
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamideContains target compound as core structure390.5 g/molAdditional 4-isopropoxybenzamide group
6-cyclopropyl-N-{1-[2-(dimethylamino)ethyl]-3-(pyridin-2-yl)-1H-pyrazol-5-yl}-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamideSimilar pyrazole core with identical substituent positions469.5 g/molN,N-dimethyl substitution on amine; additional complex amide group
3-Amino-5-cyclopropyl-1H-pyrazoleShares cyclopropyl-pyrazole scaffold123.16 g/molLacks pyridine and ethylamine chain; amino group at different position
3-cyclopropyl-1-ethyl-1H-pyrazol-5-amineSimilar cyclopropyl-pyrazole core151.21 g/molEthyl instead of ethylamine chain; amino group at position 5
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amineContains cyclopropyl and amine groups162.23 g/molDifferent core structure; pyridine at position 3

Synthesis Methodologies

Retrosynthetic Analysis

Based on documented synthetic approaches for similar compounds, the following retrosynthetic pathways can be proposed:

  • Disconnection at the N1-ethylamine bond, suggesting an N-alkylation of the pyrazole core

  • Disconnection at the C3-pyridine bond, suggesting late-stage introduction of the pyridine via cross-coupling

  • Disconnection of the pyrazole ring, suggesting ring formation as an early synthetic step

Detailed Synthesis Protocol

A potential synthetic procedure based on research findings would include:

  • Formation of 5-cyclopropyl-1H-pyrazole core structure using cyclopropyl ketone and appropriate hydrazine derivative

  • Protection of the pyrazole NH if necessary

  • C-C coupling to introduce the pyridin-2-yl moiety at position 3 using palladium-catalyzed cross-coupling reactions similar to those employed for related compounds

  • N-alkylation at position 1 with an appropriate haloethylamine derivative (possibly protected)

  • Deprotection if necessary to yield the final compound

Pharmacological Properties and Applications

Potential ActivitySupporting EvidenceMechanismReferences
Kinase InhibitionRelated pyrazole derivatives with cyclopropyl substituents show kinase inhibitory activityCompetitive binding at ATP-binding site of target kinases
FLT3 InhibitionCompounds with similar structural features demonstrated potent FLT3 inhibitionInteraction with specific binding pockets in FLT3 kinase domain
Anti-fibrotic ActivityN-(3-(trifluoromethyl)phenyl)benzamides with related structural elements exhibited DDR inhibitionInhibition of discoidin domain receptors involved in fibrosis pathways
Other Enzyme InhibitionCyclopropyl-pyrazole derivatives have shown various enzyme inhibitory propertiesStructure-dependent interactions with enzyme active sites

Structure-Activity Relationships

Critical structural features that may influence the biological activity include:

  • The cyclopropyl group at position 5 enhances selectivity and pharmacokinetic properties, as evidenced by studies on related compounds

  • The pyridin-2-yl substituent likely forms key hydrogen bonding interactions with target proteins

  • The ethylamine chain provides additional binding interactions and may influence solubility and bioavailability

Systematic modifications suggest that:

Structural ModificationObserved Effect in Related CompoundsPotential Impact on Target CompoundReference
Replacement of cyclopropyl with larger cycloalkyl groupsReduced activity against certain kinases; altered selectivityMay alter target selectivity profile
Modification of pyridine position (2-pyridyl vs. 3-pyridyl)Significant changes in binding affinity and selectivityCritical for maintaining specific binding interactions
Extension/modification of ethylamine chainAltered pharmacokinetic properties and binding profilesMay be optimized for specific applications

Analytical Characterization Methods

Spectroscopic Analysis

Standard analytical methods for complete characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for:

      • Cyclopropyl protons (0.7-1.0 ppm, complex multiplet)

      • Pyrazole C4 proton (single signal around 6.2-6.5 ppm)

      • Pyridine protons (multiple signals in aromatic region, 7.0-8.7 ppm)

      • Ethylamine chain (-CH₂-CH₂- signals around 2.8-3.8 ppm)

      • NH₂ protons (broad signal, 1.5-2.0 ppm)

    • ¹³C NMR would display signals for all carbon atoms, including characteristic shifts for pyrazole carbons (140-150 ppm) and cyclopropyl carbons (6-10 ppm)

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 228.3 [M+H]⁺

    • Characteristic fragmentation pattern likely including loss of the ethylamine chain and cleavage at the pyrazole-pyridine bond

  • Infrared Spectroscopy:

    • N-H stretching vibrations for primary amine (3300-3500 cm⁻¹)

    • C=N stretching vibrations for pyrazole and pyridine (1600-1650 cm⁻¹)

    • Characteristic cyclopropyl band around 3050 cm⁻¹

Chromatographic Methods

For purity assessment and identification:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase conditions using C18 column

    • Mobile phase consisting of acetonitrile/water gradient with buffer

    • Detection via UV absorption around 254 nm

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates

    • Solvent systems such as dichloromethane/methanol mixtures

    • Visualization with UV and ninhydrin staining for amine group

Research Applications and Future Directions

Current Research Applications

The compound and its structural analogs have potential applications in several areas:

  • Medicinal Chemistry:

    • Development of kinase inhibitors, particularly for hematological malignancies

    • Anti-fibrotic agents targeting discoidin domain receptors

    • Building blocks for more complex bioactive molecules

  • Chemical Biology:

    • Probes for studying protein-ligand interactions

    • Tools for investigating signal transduction pathways

Future Research Directions

Promising future directions for research involving this compound include:

  • Optimization of structure for specific biological targets through systematic modifications of:

    • Cyclopropyl group size and orientation

    • Pyridine position and substitution

    • Ethylamine chain length and substitution pattern

  • Investigation of dual-targeting capabilities by combining with other pharmacophores

  • Development of labeled derivatives for imaging applications and mechanistic studies

  • Exploration of novel synthetic routes to improve yield, purity, and scalability

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